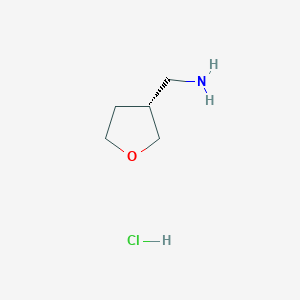

(3R)-oxolan-3-ylmethanamine hydrochloride

Übersicht

Beschreibung

(3R)-oxolan-3-ylmethanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is characterized by its oxolane ring structure, which imparts unique chemical properties and reactivity. The compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-oxolan-3-ylmethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from dihydrofuran.

Amine Introduction: The oxolane ring is then functionalized with a methanamine group through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to yield various amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Oxo derivatives of the oxolane ring.

Reduction: Various secondary and tertiary amines.

Substitution: Functionalized oxolane derivatives with diverse applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Uses

(3R)-oxolan-3-ylmethanamine hydrochloride is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets involved in various diseases. Notably, it has been studied for its role as a building block in the synthesis of compounds aimed at modulating protein interactions, particularly in the context of cancer therapy.

Case Studies

Recent studies have demonstrated the compound's efficacy in developing selective BCL-2 inhibitors, which are crucial in treating certain types of cancers. The compound's ability to act as an allosteric modulator has been highlighted in patents related to Hepatitis B virus treatments, showcasing its versatility in addressing viral infections as well .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its oxolane structure allows chemists to introduce functional groups that can be further manipulated to create diverse chemical entities.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include cyclization and amination processes. These synthetic routes have been optimized to yield high purity and yield, making the compound accessible for further research and application .

Materials Science

Polymer Chemistry Applications

this compound is also explored within materials science, particularly in the development of new polymeric materials. Its amine functionality can be utilized to create cross-linked networks or as a curing agent in epoxy resins, enhancing the mechanical properties of the resulting materials.

Research Findings

Studies indicate that incorporating this compound into polymer matrices significantly improves thermal stability and mechanical strength. This has implications for creating advanced materials suitable for aerospace and automotive applications .

Wirkmechanismus

The mechanism of action of (3R)-oxolan-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, including enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

(3S)-oxolan-3-ylmethanamine hydrochloride: The enantiomer of (3R)-oxolan-3-ylmethanamine hydrochloride with similar chemical properties but different biological activity.

Oxetane derivatives: Compounds with a similar oxolane ring structure but different functional groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other oxolane derivatives. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(3R)-oxolan-3-ylmethanamine hydrochloride is a chiral amine compound characterized by its oxolane ring structure. It has garnered attention for its significant applications in chemistry and biology, particularly as a precursor in the synthesis of biologically active compounds. Its unique chemical properties and reactivity make it an essential building block in pharmaceutical development and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, leading to modulation of the activity of these target molecules. This modulation can result in various biological effects, including enzyme inhibition or receptor activation, which can be leveraged for therapeutic applications.

Antimicrobial Properties

Notably, this compound exhibits structural similarities to methenamine, a compound known for its bactericidal properties through the release of formaldehyde under certain conditions. This suggests potential applications in antimicrobial therapies, particularly in treating infections caused by resistant strains of bacteria.

Research Applications

The compound has been utilized in various scientific research contexts, including:

- Biochemical Pathways : Investigating its effects on enzyme interactions and metabolic pathways.

- Pharmaceutical Development : As a precursor in synthesizing drugs targeting neurological disorders and other therapeutic areas.

- Organic Synthesis : Serving as a versatile intermediate in the production of complex organic molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methenamine | C7H7N5 | Primarily used as an antimicrobial agent |

| (3S)-oxolan-3-ylmethanamine hydrochloride | C6H14ClNO | Enantiomer with different biological activity |

| 2-Amino-2-methylpropanol | C4H11NO | A simple amine with distinct biological properties |

This comparison highlights the unique structural features and potential applications of this compound, particularly its chiral configuration that influences its reactivity and biological activity compared to its enantiomer and other derivatives.

Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that the compound effectively inhibited enzyme activity at certain concentrations. This inhibition was attributed to the compound's ability to bind to the active site of the enzyme, thereby blocking substrate access. Such findings suggest its potential use in drug development targeting specific enzymatic pathways involved in disease processes.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. The study demonstrated that under acidic conditions, the compound could release formaldehyde, exhibiting significant bactericidal activity against various bacterial strains. This property positions it as a promising candidate for further development as an antimicrobial agent.

Study 3: Synthesis Optimization

Research into optimizing the synthesis of this compound highlighted key reaction conditions that enhance yield and purity. By controlling factors such as temperature and pH during synthesis, researchers achieved a more efficient production process, which is crucial for scaling up for industrial applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amine group and oxolane ring in (3R)-oxolan-3-ylmethanamine hydrochloride undergo oxidation under controlled conditions. Key findings include:

-

Radical Pathways : Manganese (Mn) complexes (e.g., Mn(IV)-triazacyclononane) catalyze selective oxidation of the oxolane ring via single-electron transfer, forming hydroxylated intermediates .

Reduction Reactions

The compound participates in hydrogenation and transfer hydrogenation processes:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | Secondary amine (free base) | N/A |

| H₂ (1 atm) | Os-complex catalyst | Saturated oxolane derivative | OsCl₂(PP)(NN) complexes |

-

Os-Catalyzed Hydrogenation : Osmium complexes (e.g., [OsCl₂(PP)(NN)]) achieve high turnover frequencies (TOFs > 10⁶ h⁻¹) in hydrogenating the oxolane ring while retaining chirality .

Substitution Reactions

The primary amine acts as a nucleophile in substitution reactions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | Steric hindrance favors 3R-configuration retention. |

| Acyl chlorides | Et₃N, CH₂Cl₂, RT | Amides | High yield (>85%) due to HCl scavenging by Et₃N. |

-

Mechanistic Insight : The hydrochloride salt’s dissociation in polar solvents enhances nucleophilicity, enabling efficient SN₂ pathways.

Ring-Opening Reactions

The oxolane ring undergoes acid- or base-catalyzed ring opening:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HBr (48%) | Reflux, 12h | 3-Aminobutanol hydrobromide | Precursor for β-amino alcohols. |

| NaOH (10%) | Microwave, 100°C | Linear diamine derivative | Polymer crosslinking agent . |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

-

pH Sensitivity : Free amine precipitates at pH > 8, necessitating buffered conditions for aqueous reactions.

Eigenschaften

IUPAC Name |

[(3R)-oxolan-3-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5-1-2-7-4-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYUVOFRJAJKS-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857237 | |

| Record name | 1-[(3R)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-82-8 | |

| Record name | 1-[(3R)-Oxolan-3-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.